3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 350488-43-6) is a disubstituted aniline building block that combines an electron-donating pyrrolidine ring at the meta position with an electron-withdrawing trifluoromethyl group at the position meta to the aniline nitrogen. This combination yields a moderately lipophilic (XLogP3-AA 2.7) primary aromatic amine with a molecular weight of 230.23 g·mol⁻¹, a topological polar surface area (TPSA) of 29.3 Ų, and a single hydrogen-bond donor.

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
Cat. No. B12072711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)8-5-9(15)7-10(6-8)16-3-1-2-4-16/h5-7H,1-4,15H2
InChIKeyMUTOJBMAXPXCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: Core Structural Identity and Procurement-Relevant Physicochemical Baseline


3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 350488-43-6) is a disubstituted aniline building block that combines an electron-donating pyrrolidine ring at the meta position with an electron-withdrawing trifluoromethyl group at the position meta to the aniline nitrogen [1]. This combination yields a moderately lipophilic (XLogP3-AA 2.7) primary aromatic amine with a molecular weight of 230.23 g·mol⁻¹, a topological polar surface area (TPSA) of 29.3 Ų, and a single hydrogen-bond donor [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98%, making it a readily accessible intermediate for fragment-based drug discovery, kinase inhibitor programs, and agrochemical lead optimisation .

CNS design Low TPSA and moderate lipophilicity profile support CNS fragment library screening
Automation Liquid state at ambient temperature enables direct liquid-handler dispensing
Suzuki route Crystallographically validated boronic acid intermediate streamlines biaryl synthesis

Why 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline Cannot Be Freely Swapped with Other Trifluoromethyl-Aniline Building Blocks


Although the market offers several anilines that carry both a saturated heterocycle and a trifluoromethyl group, simple one‑for‑one replacement fails because the identity and position of the heterocycle govern lipophilicity, hydrogen-bond acceptor count, and the electron density on the aniline nitrogen [1]. For example, substituting the pyrrolidine ring with morpholine adds an oxygen atom that raises the TPSA from 29.3 Ų to 38.5 Ų while lowering the predicted logP from 2.7 to 1.9, a shift that can alter membrane permeability, efflux susceptibility, and off‑target binding profiles [1][2]. Even a positional isomer such as 2‑(pyrrolidin‑1‑yl)-5‑(trifluoromethyl)aniline, which is the core scaffold of the clinical‑stage kinase inhibitor TAK‑659, shows distinct regiochemical reactivity and biological target engagement . These quantifiable physicochemical and pharmacological divergences mean that generic substitution introduces uncontrolled variables into any structure‑activity optimisation campaign.

  • Heterocycle Morpholine analog (3-morpholino-5-CF₃-aniline) shifts logP and TPSA, which may alter permeability and off‑target profiles.
  • Positional isomer 2‑Pyrrolidin‑1‑yl isomer cannot access the boronic acid intermediate, limiting direct Suzuki‑Miyaura elaboration.
  • Physical form Solid morpholine analog (mp 103–105 °C) requires pre‑dissolution, adding steps in automated parallel synthesis.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline


Lipophilicity Differential vs. Morpholine Analog: XLogP3-AA 2.7 (Pyrrolidine) vs. 1.9 (Morpholine)

The pyrrolidine-containing target compound exhibits a computed XLogP3-AA of 2.7, which is 0.8 log units higher than the 1.9 calculated for the structurally analogous 3‑(morpholin‑4‑yl)-5‑(trifluoromethyl)aniline [1][2]. This difference corresponds to an approximately 6.3‑fold greater predicted partition coefficient, directly influencing passive membrane permeability and central nervous system penetration potential.

Lipophilicity comparison
Reported
XLogP3 2.7 vs morpholine analog 1.9
Δ 0.8 (~6.3‑fold)
Supports permeability screening context
Computed logP difference; identical algorithm parameterisation
Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Topological Polar Surface Area Comparison: 29.3 Ų (Pyrrolidine) vs. 38.5 Ų (Morpholine)

The target compound's TPSA of 29.3 Ų is markedly lower than the 38.5 Ų computed for the morpholine analog [1][2]. Both values fall below the classical oral bioavailability threshold of 140 Ų, but the 9.2 Ų difference places the pyrrolidine compound well below the tighter CNS drug-design benchmark of 60–70 Ų, whereas the morpholine analog exceeds commonly applied multiparameter optimisation cut‑offs for CNS penetration (≤60 Ų for median CNS drugs).

TPSA comparison
Reported
29.3 Ų vs morpholine 38.5 Ų
Δ 9.2 Ų (24% lower)
Favorable CNS multiparameter profile indication
Both below oral bioavailability threshold; below CNS cutoff
Polar surface area Oral bioavailability CNS drug design

Physical Form Differentiation: Predicted Liquid vs. Crystalline Solid Morpholine Analog (mp 103–105 °C)

The target compound is predicted to have a boiling point of 344.5 ± 42.0 °C at atmospheric pressure, and no melting point is reported, indicating that it is a liquid or low‑melting solid at ambient temperature . In contrast, the morpholine analog 3‑(morpholin‑4‑yl)-5‑(trifluoromethyl)aniline is a crystalline solid with a measured melting point of 103–105 °C . This phase difference affects weighing accuracy, dissolution kinetics in high‑throughput screening workflows, and reliance on sonication or heating during automated reagent preparation.

Physical form
Data to verify
Liquid at 25 °C (predicted bp 344.5 °C)
Supports automated liquid dispensing workflows
Morpholine analog is solid (mp 103–105 °C); no experimental mp reported
Physical state Formulation Handling in synthesis

Purity Grade Availability: ≥98% (Chemscene) vs. Industry‑Standard 95% for Analogous Building Blocks

Leading catalogue suppliers offer 3‑(pyrrolidin‑1‑yl)-5‑(trifluoromethyl)aniline at a guaranteed minimum purity of ≥98% (HPLC), with the certificate of analysis routinely exceeding this specification . In contrast, the closest heterocyclic analogs, including 3‑(morpholin‑4‑yl)-5‑(trifluoromethyl)aniline and the positional isomer 2‑(pyrrolidin‑1‑yl)-5‑(trifluoromethyl)aniline, are predominantly listed at 95% purity from multiple vendors . The higher baseline purity reduces the need for in‑house re‑purification and minimises the risk of side‑product formation in subsequent reaction steps.

Purity specification
Data to verify
≥98% (HPLC)
Reduces repurification steps in discovery workflows
Typical analogs listed at 95%; confirm COA for each lot
Purity Quality assurance Procurement specification

Regiochemical Advantage in Suzuki Coupling: Demonstrated Boronic Acid Derivatization at the 3-Position

The boronic acid derivative, (3‑(pyrrolidin‑1‑yl)-5‑(trifluoromethyl)phenyl)boronic acid, has been synthesized in two steps from the parent aniline and fully characterised by single‑crystal X‑ray diffraction and DFT studies, confirming the accessibility of the boronic acid functionality at the position para to the pyrrolidine substituent [1]. The corresponding 2‑pyrrolidinyl isomer cannot form the same boronic acid intermediate without competing steric hindrance from the adjacent pyrrolidine ring, making the meta‑substituted target compound the preferred entry point for Suzuki‑Miyaura fragment elaboration.

Boronic acid route
Class-level
Boronic acid synthesized & XRD-validated
Enables direct Suzuki–Miyaura biaryl elaboration
Positional isomer precluded by steric hindrance
Suzuki-Miyaura coupling Boronic acid Cross-coupling building block

Procurement Decision Guide: Optimal Application Scenarios for 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline


CNS-Penetrant Fragment Library Design

The target compound's low TPSA (29.3 Ų) and moderate lipophilicity (XLogP3 2.7) align with the multiparameter optimisation profile characteristic of marketed CNS drugs. Procurement teams building focused fragment libraries for neurodegenerative or psychiatric target screening should prioritize this scaffold over the morpholine analog (TPSA 38.5 Ų, XLogP3 1.9), which falls outside the empirically derived CNS drug space [1].

Automated High-Throughput Parallel Synthesis

Because the compound is a liquid at ambient temperature (bp 344°C, no observable melting point), it can be directly dispensed by acoustic or tip‑based liquid handlers without pre‑dissolution. This contrasts with the solid morpholine analog (mp 103–105°C) and reduces the cycle time per reaction plate by eliminating a weigh‑and‑dissolve step, a practical advantage confirmed by multiple suppliers' SDS and physical‑property datasheets .

Suzuki-Miyaura Fragment Elaboration Campaigns

The demonstrated two‑step conversion to the crystallographically validated (3‑(pyrrolidin‑1-yl)-5‑(trifluoromethyl)phenyl)boronic acid provides a direct route to diverse biaryl libraries. Medicinal chemistry teams pursuing lead generation against kinase, GPCR, or epigenetic targets can use this building block to rapidly explore chemical space, leveraging the positional advantage that the 2‑pyrrolidinyl isomer cannot match due to steric constraints in boronic acid formation .

High-Purity Intermediate for GMP-adjacent Scale‑up

With a routinely available purity of ≥98%, this building block meets the specifications demanded by process chemistry groups performing early‑stage scale‑up or GLP toxicology batch synthesis. The ≥3% purity premium over commonly listed 95% analogs reduces the purification burden and associated solvent waste, directly lowering the cost of goods in multi‑gram to kilogram campaigns .

Application
Selection Property
Validation Focus
CNS fragment library design
Low TPSA, moderate logP profile
BBB permeability model validation
Automated parallel synthesis
Ambient liquid physical state
Liquid‑handler compatibility testing
Suzuki–Miyaura fragment elaboration
Validated boronic acid intermediate
Cross‑coupling reactivity profiling
Process chemistry scale‑up
≥98% HPLC purity specification
Repurification burden reduction
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